D-[UL-13C6]Glucosamine Hydrochloride
Description
Significance of Isotopic Labeling in Biochemical Investigations
Isotopic labeling is a powerful technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms within a molecule with their isotopes, researchers can follow the molecule's transformation and incorporation into other compounds. wikipedia.org This methodology is fundamental to understanding the complex network of biochemical reactions that constitute metabolism.
Role of Stable Isotopes (e.g., 13C) in Tracing Metabolic Pathways
Stable isotopes, such as carbon-13, are non-radioactive forms of elements that contain a different number of neutrons than the more common isotope. creative-proteomics.com Their use in metabolic research offers a safe and effective way to trace the fate of metabolic substrates. nih.govspringernature.comdiagnosticsworldnews.com When a ¹³C-labeled compound is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the presence of ¹³C in various molecules, providing a detailed map of the metabolic pathways involved. wikipedia.orgdiagnosticsworldnews.com This approach, often referred to as stable isotope tracing, allows for unparalleled insights into the metabolic wiring of cells and how these networks are impacted by genetic alterations or other perturbations. nih.govspringernature.com
Advantages of Uniform Labeling (UL-13C6) for Comprehensive Metabolic Mapping
Uniform labeling, where all carbon atoms in a molecule are replaced with ¹³C, offers distinct advantages for metabolic research. nih.gov In the case of D-[UL-13C6]Glucosamine, the presence of six ¹³C atoms provides a strong and distinct isotopic signature. This allows for the unambiguous tracking of the entire carbon skeleton of the glucosamine (B1671600) molecule as it is metabolized. nih.gov This comprehensive labeling strategy is crucial for elucidating complex metabolic networks and understanding how the entire molecule contributes to the synthesis of various downstream products. biorxiv.org It enables researchers to differentiate between the labeled molecule's contribution and that of other, unlabeled sources within the cell. frontiersin.org
Contextualizing Glucosamine in Glycobiology and Metabolism
Glucosamine is a naturally occurring amino sugar and a fundamental building block for the synthesis of various macromolecules essential for cellular structure and function. nih.govdrugbank.com It plays a central role in glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans).
Glucosamine as a Precursor in the Hexosamine Biosynthetic Pathway (HBP)
Glucosamine is a key intermediate in the Hexosamine Biosynthetic Pathway (HBP). nih.govresearchgate.net This metabolic pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital molecule in many cellular processes. nih.govnih.gov The HBP integrates nutrients like glucose, glutamine, acetyl-CoA, and UTP. nih.govfrontiersin.org Normally, the pathway begins with fructose-6-phosphate (B1210287), a product of glycolysis. researchgate.net However, when glucosamine is supplied externally, it can enter the HBP by being phosphorylated to glucosamine-6-phosphate, bypassing the initial rate-limiting step. researchgate.net
Interconnections with Glycosylation Processes and Nucleotide Sugar Synthesis
The end product of the HBP, UDP-GlcNAc, is a critical precursor for all glycosylation reactions. frontiersin.orgnih.gov Glycosylation is the process by which sugar chains are attached to proteins and lipids, a modification essential for their proper function, stability, and localization. nih.gov UDP-GlcNAc serves as the donor substrate for N-linked and O-linked glycosylation of proteins, as well as the synthesis of glycolipids and other glycoconjugates. researchgate.net Therefore, by tracing the fate of D-[UL-13C6]Glucosamine, researchers can directly investigate the dynamics of UDP-GlcNAc synthesis and its subsequent utilization in these critical glycosylation processes. biorxiv.orgnih.gov
Interactive Data Table: Key Enzymes in the Hexosamine Biosynthetic Pathway
| Enzyme | Substrate(s) | Product(s) |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate |
| Glucosamine-6-phosphate N-acetyltransferase (GNA1) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA |
| Phosphoacetylglucosamine mutase (PGM3/AGM1) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate |
Detailed Research Findings from Isotopic Tracing Studies
| Study Focus | Key Finding with D-[UL-13C6]Glucosamine | Implication |
| Glycan Biosynthesis | Tracing ¹³C from glucosamine into the monosaccharide components of cell-membrane glycans. biorxiv.org | Demonstrates the direct incorporation of exogenous glucosamine into complex carbohydrate structures. |
| Cartilage Metabolism | Orally administered ¹³C-labeled glucosamine was detected in the galactosamine moieties of chondroitin (B13769445) sulfate (B86663) in joint cartilage. nih.gov | Provides evidence that ingested glucosamine can reach joint tissues and be utilized for proteoglycan synthesis. nih.govresearchgate.net |
| Brain Metabolism | Isotopic tracing revealed that brain glycogen (B147801) is composed of a significant amount of glucosamine (25%), in contrast to muscle and liver glycogen. sciencedaily.combiocompare.com | Suggests a previously unknown role for glucosamine in brain energy storage and metabolism. sciencedaily.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
QKPLRMLTKYXDST-CBIGNMKJSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-] |
Origin of Product |
United States |
Ii. Synthesis and Isotopic Characterization for Research Applications
Synthetic Methodologies for D-[UL-13C6]Glucosamine Hydrochloride
The synthesis of this compound is a specialized process that starts with a precursor molecule already enriched with the ¹³C isotope.
While not a direct pyrolysis of glucose, a common conceptual pathway for synthesizing labeled glucosamine (B1671600) involves starting with a uniformly labeled glucose precursor, D-[UL-13C6]Glucose. This precursor undergoes a series of chemical transformations to introduce the amino group at the C-2 position. A key historical method for the production of unlabeled glucosamine hydrochloride involves the hydrolysis of chitin, a naturally abundant polymer of N-acetylglucosamine, using concentrated hydrochloric acid. orgsyn.orggoogle.com This process breaks down the polymer into its constituent amino sugar monomers. orgsyn.org For the synthesis of the labeled compound, a multi-step chemical synthesis starting from the labeled glucose is necessary, as direct extraction from a natural, labeled source is not feasible.
Analytical Verification of Isotopic Purity and Enrichment
After synthesis, it is crucial to confirm both the chemical identity and the isotopic enrichment of the this compound. This is achieved through a combination of sophisticated analytical techniques.
Mass spectrometry is a primary tool for determining the isotopic purity of labeled compounds. By analyzing the mass-to-charge ratio of the molecule, MS can distinguish between the labeled (all ¹³C atoms) and unlabeled (all ¹²C atoms) versions of glucosamine hydrochloride. The mass spectrum of this compound will show a molecular ion peak that is shifted by approximately 6 mass units compared to its unlabeled counterpart, confirming the incorporation of the six ¹³C atoms. The relative intensities of these peaks allow for the calculation of the isotopic enrichment, which is typically expected to be 99% or higher for research-grade material. otsuka.co.jpisotope.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | ¹³C₆H₁₄ClNO₅ |
| Molecular Weight | 221.59 g/mol isotope.comlgcstandards.com |
| Isotopic Purity | Typically ≥98% |
| Mass Shift vs. Unlabeled | M+6 |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and the position of the isotopic labels. Both ¹H NMR and ¹³C NMR are utilized.
In ¹H NMR, the spectrum of glucosamine hydrochloride in D₂O shows distinct signals for the anomeric proton (α- and β-anomers) and the other protons on the sugar ring. researchgate.netnih.gov While the proton signals are still present in the labeled compound, the coupling patterns can be significantly different due to the presence of the ¹³C nuclei.
¹³C NMR provides direct evidence of the uniform labeling. In a fully labeled compound like this compound, the ¹³C spectrum will show signals for all six carbon atoms. chemicalbook.com The presence of ¹³C-¹³C coupling further confirms that the labels are adjacent to each other throughout the carbon skeleton. This detailed structural information is crucial for ensuring the quality and reliability of the labeled compound for its intended research applications.
Table 2: Representative ¹H NMR Chemical Shifts for Glucosamine Hydrochloride in D₂O
| Proton | Chemical Shift (ppm) |
| α-anomer H1 | ~5.3 |
| β-anomer H1 | ~4.8 |
| Sugar Ring Protons | 2.7 - 3.8 |
Data adapted from representative spectra of unlabeled glucosamine and may vary slightly for the labeled compound. nih.gov This is an interactive data table. You can sort and filter the data.
Iii. Advanced Analytical Methodologies for Tracing D Ul 13c6 Glucosamine Metabolism
Mass Spectrometry-Based Approaches for Metabolite Profiling and Flux Analysis
Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for tracing the metabolic pathways of D-[UL-13C6]Glucosamine. This approach allows for the sensitive and specific detection of labeled metabolites, enabling researchers to map their transformation and quantify their flux through various biochemical reactions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying D-[UL-13C6]Glucosamine and its downstream metabolites in biological samples. nih.govresearchgate.netthermofisher.comeuropeanpharmaceuticalreview.com This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for detection. nih.gov The use of a stable isotope-labeled internal standard, such as a variant of 13C-glucosamine, can improve the accuracy of quantification, though care must be taken to account for any natural isotopic contribution of the analyte to the internal standard's ion abundance. researchgate.net
Dynamic tracing of hexosamine and sialic acid metabolism has been successfully performed using N-acetyl-D-[UL-13C6]glucosamine. nih.gov In such studies, cells are incubated with the labeled compound, and at various time points, metabolites are extracted and analyzed by LC-MS/MS. nih.gov This allows for the time-dependent tracking of labeled intermediates, providing insights into the kinetics of metabolic pathways. nih.gov For instance, the metabolism of 13C6-GlcNAc to UDP-13C6-GlcNAc and CMP-13C6-NeuNAc can be monitored, reaching a plateau after approximately 8 hours in certain cell lines. nih.gov
To enhance the detection of glucosamine (B1671600) and its metabolites, precolumn derivatization with reagents like o-phthalaldehyde (B127526)/3-mercaptopropionic acid (OPA/3-MPA) can be employed. nih.gov This process improves the chromatographic behavior and ionization efficiency of the analytes, leading to lower limits of quantification. nih.gov
Table 1: LC-MS/MS Parameters for Glucosamine Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Chromatography Column | Phenomenex ODS column (150 mm×4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Gradient elution with methanol (B129727) and aqueous ammonium (B1175870) acetate/formic acid | nih.gov |
| Derivatization Reagent | o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) | nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Internal Standard | Tolterodine tartrate or 13C labeled glucosamine | nih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing the isotopic enrichment in metabolites derived from D-[UL-13C6]Glucosamine. nih.govmdpi.com This method is particularly useful for separating and quantifying volatile and thermally stable compounds. nih.gov Analysis of 13C labeling in saccharides by GC-MS provides complementary data to better define fluxes around hexose, pentose (B10789219), and triose phosphate (B84403) pools. nih.gov
For GC-MS analysis, non-volatile metabolites like sugars are typically derivatized to increase their volatility. rwth-aachen.de The resulting mass spectra provide information on the mass isotopomer distributions (MIDs), which reflect the incorporation of 13C atoms from the labeled glucosamine into various downstream metabolites. mdpi.com To accurately determine the 13C enrichment, the raw data must be corrected for the natural abundance of isotopes. mdpi.com
GC-MS can be operated in different modes, such as Single Ion Monitoring (SIM), to improve the quality of labeling data. rwth-aachen.de This targeted approach enhances sensitivity and accuracy, making it possible to detect isotope traces below 1%. mdpi.comrwth-aachen.de
Table 2: Application of GC-MS in Isotopic Enrichment Analysis
| Application | Key Findings | Reference |
|---|---|---|
| Metabolic Flux Analysis | Analysis of label in saccharides provides complementary data to better define fluxes around hexose, pentose, and triose phosphate pools. | nih.gov |
| Low Enrichment Detection | Conventional GC-MS equipment is sufficient to detect isotope traces below 1% with appropriate data processing. | mdpi.com |
| Method Optimization | Single Ion Monitoring (SIM) mode can significantly improve the quality of labeling data for 13C-Metabolic Flux Analysis. | rwth-aachen.de |
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for targeted quantification of known metabolites. researchgate.netnih.gov In an MRM experiment, the first mass spectrometer is set to select a specific precursor ion (e.g., a D-[UL-13C6]Glucosamine-derived metabolite), which is then fragmented. The second mass spectrometer is set to monitor for a specific fragment ion. This precursor-product ion transition is unique to the target analyte, providing excellent selectivity. researchgate.net
LC-MRM-MS has been used to develop targeted metabolomics assays to measure the uptake and metabolism of 13C6-glucose, a related labeled sugar. researchgate.net The same principles are applied to trace the metabolic fate of D-[UL-13C6]Glucosamine. Theoretical MRMs for 13C6-labeled intermediates of metabolic pathways can be programmed to specifically detect and quantify these compounds. nih.gov This allows for the precise measurement of the abundance of specific pathway intermediates, providing valuable data for metabolic flux analysis. nih.govresearchgate.net
Table 3: Example MRM Transitions for 13C-Labeled Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 13C6-Glucose | 204.15 | 168.969, 88.903 | researchgate.net |
| Glucosamine | 180.1 | 162.1 | researchgate.net |
| 13C-Glucosamine (IS) | 181.1 | 163.1 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ and Ex Vivo Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. oup.comnih.gov For metabolic tracing studies with D-[UL-13C6]Glucosamine, NMR is particularly powerful as it can directly detect the 13C nuclei, allowing for the unambiguous identification of labeled metabolites and the elucidation of their structures. oup.com
13C NMR spectroscopy directly observes the carbon backbone of molecules. oup.com When D-[UL-13C6]Glucosamine is used as a tracer, the resulting metabolites will be enriched in 13C, leading to significantly enhanced signals in the 13C NMR spectrum. oup.comnih.gov This allows for the sensitive detection and identification of newly synthesized molecules derived from the labeled precursor. oup.com
The 13C NMR spectrum of a fully 13C-enriched polysaccharide synthesized from a labeled precursor will show multiplets for each carbon signal due to homonuclear 13C–13C coupling interactions. oup.com The presence of these multiplets is a clear indication of de novo synthesis. oup.com This technique has been used to characterize the structure of polysaccharides synthesized in vitro using 13C-enriched nucleotide sugars. oup.com
Table 4: Representative 13C NMR Chemical Shifts for Glucosamine
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | ~90-95 |
| C2 | ~55-60 |
| C3 | ~70-75 |
| C4 | ~70-75 |
| C5 | ~75-80 |
| C6 | ~60-65 |
Note: Chemical shifts are approximate and can vary based on the specific chemical environment and stereochemistry.
While 1D 13C NMR is useful, the complexity of biological samples often leads to spectral overlap. nih.govacs.org Multi-dimensional NMR techniques, such as 2D and 3D experiments, help to resolve these overlapping signals by correlating different nuclei within the same molecule. nih.govacs.org For studying the metabolism of D-[UL-13C6]Glucosamine, heteronuclear correlation experiments like the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. nih.govnih.gov
The 1H-13C HSQC experiment provides a 2D spectrum with peaks corresponding to each carbon atom that is directly bonded to a proton. nih.gov This allows for the resolution of individual sugar residues within a complex glycan. nih.gov The use of 13C-labeled precursors significantly enhances the sensitivity of these experiments. nih.gov Sparse isotope labeling, where a mixture of labeled and unlabeled glucose is used, can simplify spectra and aid in the assignment of resonances. acs.orgnih.gov
These advanced NMR methods not only help in identifying labeled metabolites but also provide insights into the structure and dynamics of the glycans into which the labeled glucosamine is incorporated. acs.orgnih.gov
Table 5: Common Multi-dimensional NMR Experiments for Glycan Analysis
| Experiment | Information Provided | Reference |
|---|---|---|
| 1H-13C HSQC | Correlation between directly bonded protons and carbons, resolving individual sugar residues. | nih.govnih.gov |
| 1H-1H TOCSY | Correlation of all protons within a spin system (e.g., a sugar ring). | acs.org |
| 1H-13C HMBC | Correlation between protons and carbons separated by two or three bonds, useful for determining linkages between sugar residues. | acs.org |
Integration of Analytical Platforms for Comprehensive Metabolic Insights
The complexity of metabolic networks necessitates the use of multiple, complementary analytical techniques to gain a holistic understanding of the fate of stable isotope-labeled compounds like D-[UL-13C6]Glucosamine Hydrochloride. The integration of platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful synergy, offering deeper insights than either technique could alone. This integrated approach enhances the breadth of metabolite detection and the accuracy of their identification and quantification, which is crucial for comprehensively tracing metabolic pathways.
LC-MS is highly sensitive and ideal for detecting a wide range of metabolites, even at low concentrations. It excels at separating complex mixtures and providing mass information that aids in the identification of known and unknown compounds. When coupled with stable isotope tracing, LC-MS can readily distinguish and quantify isotopologues (molecules that differ only in their isotopic composition), allowing for the precise measurement of the incorporation of ¹³C atoms from D-[UL-13C6]Glucosamine into downstream metabolites.
NMR spectroscopy, while generally less sensitive than MS, is a non-destructive technique that provides detailed structural information about metabolites. It is highly quantitative and can distinguish between isomers that may be difficult to differentiate by MS alone. In the context of ¹³C-labeling, NMR can determine the specific position of the ¹³C atoms within a molecule, which is invaluable for elucidating the exact biochemical reactions and pathways that have been active.
The combination of these platforms allows for a more robust and comprehensive analysis. LC-MS can provide a broad overview of labeled metabolites, while NMR can offer detailed structural confirmation and positional isotope analysis for key compounds of interest. This integrated approach is particularly valuable for validating metabolic pathway activities and for the discovery of novel metabolic routes.
A prime example of the application of these principles can be seen in studies tracing the flux of labeled glucosamine through the hexosamine biosynthesis pathway (HBP). The HBP is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key substrate for protein and lipid glycosylation. By using D-[UL-13C6]Glucosamine, researchers can directly probe the activity of this pathway downstream of its rate-limiting enzyme.
In a study investigating the HBP in the ex vivo mouse heart, [U-¹³C₆]glucosamine was used to measure the synthesis of UDP-GlcNAc. nih.gov This research demonstrated the ability of LC-MS methods to quantify the molar percent enrichment (MPE) of ¹³C in UDP-GlcNAc, providing a direct measure of HBP flux. nih.gov The findings revealed a concentration-dependent increase in both the levels of UDP-GlcNAc and its ¹³C enrichment when hearts were perfused with increasing concentrations of labeled glucosamine. nih.govnih.gov
The table below summarizes the observed increase in UDP-GlcNAc levels and the molar percent enrichment of its M+6 isotopologue (indicating the incorporation of all six ¹³C atoms from the tracer) at different concentrations of [U-¹³C₆]glucosamine.
Concentration-Dependent Increase in UDP-GlcNAc Levels and ¹³C Enrichment
| [U-¹³C₆]Glucosamine Concentration (μM) | UDP-GlcNAc M+6 Molar Percent Enrichment (%) | Total UDP-GlcNAc Concentration (nmol/g of heart protein) |
|---|---|---|
| 1 | 15.2 ± 2.1 | 45.8 ± 3.5 |
| 10 | 35.8 ± 3.2 | 62.1 ± 4.8 |
| 50 | 56.3 ± 2.9 | 85.3 ± 6.7 |
| 100 | 56.3 ± 2.9 | 102.4 ± 8.1 |
Data adapted from a study on ex vivo mouse heart perfusions, showing how increasing concentrations of labeled glucosamine lead to a rise in both the concentration and ¹³C enrichment of the downstream metabolite UDP-GlcNAc. nih.govnih.gov
These findings highlight the utility of high-resolution mass spectrometry in quantifying metabolic flux. The study was able to determine that the flux of glucose through the HBP was approximately 2.5 nmol/g of heart protein/min under the studied conditions. nih.govnih.gov
Further research in cancer cell lines has also utilized ¹³C-labeled glucose to trace its incorporation into the building blocks of cell membrane glycans, including glucosamine derivatives. nih.govresearchgate.netbiorxiv.org Such studies, by combining stable isotope tracing with metabolomics, can directly observe how metabolic shifts in cancer cells affect the allocation of nutrients to glycosylation pathways. nih.govresearchgate.netbiorxiv.org
Iv. Mechanistic Studies of Metabolic Pathways Utilizing D Ul 13c6 Glucosamine Hydrochloride
Hexosamine Biosynthetic Pathway (HBP) Flux Analysis
The Hexosamine Biosynthetic Pathway is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the key metabolite uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govaacrjournals.org This nucleotide sugar is the essential donor substrate for all N- and O-linked glycosylation, making the HBP a central hub in cellular regulation. aacrjournals.org D-[UL-13C6]Glucosamine Hydrochloride serves as an invaluable tracer to quantify the flow of metabolites, or flux, through this pathway.
The HBP begins with the conversion of the glycolytic intermediate fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govnih.gov By introducing D-[UL-¹³C₆]Glucosamine Hydrochloride into cellular systems, researchers can bypass this initial, highly regulated step. scbt.com The labeled glucosamine (B1671600) is readily transported into the cell and phosphorylated by hexokinase to form ¹³C-labeled Glucosamine-6-Phosphate. mdpi.com This allows for a direct measurement of the downstream pathway's capacity, independent of GFAT activity.
In studies comparing the metabolic fate of [U-¹³C₆]glucose and N-acetyl-D-[U-¹³C₆]glucosamine, it was observed that metabolites in the hexosamine pathway were rapidly labeled by both. However, higher levels of labeled hexosamine pathway metabolites were seen following treatment with the glucosamine derivative, highlighting its more direct entry into the pathway. mdpi.com This approach is critical for understanding how cells utilize different nutrient sources to fuel the HBP.
| Tracer Compound | Point of Entry into HBP | Key Labeled Intermediate | Primary Research Application | Reference |
|---|---|---|---|---|
| [U-13C6]Glucose | Fructose-6-Phosphate (via Glycolysis) | [13C6]Fructose-6-Phosphate | Measures flux through the entire de novo HBP, including the rate-limiting GFAT step. | scbt.com |
| This compound | Glucosamine (phosphorylated by Hexokinase) | [13C6]Glucosamine-6-Phosphate | Bypasses the GFAT step to specifically analyze the capacity and flux of the latter part of the HBP. | scbt.commdpi.com |
The end product of the HBP, UDP-GlcNAc, is the universal donor for the addition of N-acetylglucosamine to proteins and lipids. nih.gov The rate of synthesis and turnover of the UDP-GlcNAc pool is a direct reflection of HBP flux. By supplying D-[UL-¹³C₆]Glucosamine Hydrochloride, the entire pool of UDP-GlcNAc becomes labeled with ¹³C. The rate of incorporation of the ¹³C label into UDP-GlcNAc and its subsequent decay can be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). scbt.com
For instance, in ex vivo studies of the mouse heart, perfusing with [U-¹³C₆]glucosamine led to a concentration-dependent increase in both the levels and the molar percent enrichment (MPE) of UDP-GlcNAc. scbt.com This demonstrates that exogenous glucosamine directly contributes to and expands the UDP-GlcNAc pool. Such experiments have been pivotal in establishing methods to directly measure HBP flux, which was previously challenging. scbt.com These studies have shown that in a healthy heart, HBP flux remains stable even with acute changes in glucose availability or cardiac workload. scbt.com
| [U-13C6]Glucosamine Concentration (mM) | UDP-GlcNAc M+6 MPE (%) | Reference |
|---|---|---|
| 0.001 | ~5% | scbt.com |
| 0.01 | ~20% | scbt.com |
| 0.05 | ~40% | scbt.com |
| 0.1 | ~56% | scbt.com |
For example, while 2-3% of total cellular glucose is typically channeled into the HBP, this can be limited when glycolysis rates are very high. nih.gov In such scenarios, the competition for the common precursor, fructose-6-phosphate, is intense. Supplying labeled glucosamine allows the cell to maintain UDP-GlcNAc levels even when glucose availability for the HBP is restricted. This experimental setup enables the decoupling of the HBP from glycolysis, allowing for a more precise investigation of the downstream effects of HBP activation. Studies have shown that even under glucose limitation, the HBP can maintain UDP-GlcNAc levels, indicating a robust system that can utilize salvage pathways to ensure cellular homeostasis. nih.gov
Glycosylation Pathway Investigations
The UDP-GlcNAc synthesized via the HBP is the precursor for the addition of complex carbohydrate structures, or glycans, to proteins and lipids. These modifications, known as glycosylation, are critical for a vast array of cellular functions. This compound allows for the direct tracing of the glucosamine backbone into these complex glycans.
N-linked and O-linked glycosylation are two major types of protein modification. N-linked glycans are attached to asparagine residues, while O-linked glycans are attached to serine or threonine residues. Both utilize UDP-GlcNAc as the initial building block. When cells are cultured with D-[UL-¹³C₆]Glucosamine Hydrochloride, the ¹³C label is incorporated into the GlcNAc residues of both N- and O-glycans.
Mass spectrometry can then be used to analyze the released glycans from specific proteins or from the entire cell. The mass shift caused by the ¹³C isotopes provides a clear signature of their origin from the supplemented glucosamine. This has been used to demonstrate that orally administered glucosamine can be incorporated into the proteoglycans of joint cartilage. Furthermore, studies have shown that treatment with glucosamine derivatives can alter the content and structural diversity of both N- and O-glycans.
Beyond simply detecting incorporation, D-[UL-¹³C₆]Glucosamine Hydrochloride is used to study the dynamics of glycoprotein (B1211001) and proteoglycan synthesis and remodeling. Proteoglycans are a special class of glycoproteins characterized by long, unbranched glycosaminoglycan (GAG) chains. The biosynthesis of these complex molecules is a highly regulated process.
| Area of Study | Experimental Approach | Key Finding | Reference |
|---|---|---|---|
| N- and O-linked Glycan Incorporation | Culture cells with labeled glucosamine, release glycans, and analyze by mass spectrometry. | Demonstrates direct incorporation of glucosamine into diverse glycan structures. | |
| Proteoglycan Biosynthesis | Treat endothelial cells with varying glucosamine concentrations and measure 35S-sulfate incorporation into proteoglycans. | High glucosamine concentrations can reduce overall proteoglycan synthesis. | nih.gov |
| Proteoglycan Remodeling in Cartilage | Treat traumatized cartilage explants with glucosamine derivatives and analyze gene expression and biosynthesis of matrix components. | Modulating the HBP can have protective effects on cartilage by influencing collagen and proteoglycan synthesis. |
Analysis of Glycan Structure and Branching Patterns
This compound is an invaluable tool for dissecting the complex processes of glycan biosynthesis and modification. By introducing a stable isotope label, researchers can trace the incorporation of glucosamine into various glycoconjugates, enabling detailed analysis of glycan structures and the factors that influence them.
When cells are cultured with medium containing ¹³C-labeled glucosamine, the label is incorporated into the hexosamine biosynthesis pathway (HBP), ultimately leading to the production of labeled UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is the donor substrate for glycosyltransferases that build N-glycans and O-glycans. Using mass spectrometry, the mass shifts in the resulting glycan isotopomers can be analyzed to determine the rate of turnover and the efficiency of specific biosynthetic steps. nih.gov
Detailed research findings indicate that this method can reveal subtle differences in glycan metabolism between different cell types. For instance, studies comparing hepatoma and insulinoma cells using ¹³C₂-glucosamine found low labeling efficiencies for sialic acids and highly branched sialylated N-glycans in the insulinoma cells, suggesting that metabolic flows, rather than enzymatic deficits alone, were responsible for the observed low sialylation. nih.gov The analysis of isotopomer distribution provides a quantitative measure of glycan synthesis, reflecting the utilization of UDP-GlcNAc at each step of glycan assembly. This approach is particularly powerful for assessing the efficiency of sialylation and the formation of complex branched structures in N-glycan synthesis. nih.gov
A novel method combining stable isotope tracing with metabolomics allows for the direct observation of glucose (and by extension, glucosamine) allocation to nucleotide sugars and subsequently to cell-membrane glycans. biorxiv.org This technique enables the quantification of ¹³C-labeled monosaccharides within glycans, providing a dynamic view of glycosylation in response to metabolic shifts. biorxiv.org
Table 1: Application of ¹³C-Glucosamine in Glycan Analysis
| Research Application | Methodology | Key Findings | Citation |
|---|---|---|---|
| N-Glycan Branching and Sialylation | Mass spectrometry analysis of isotopomers in glycan alditols after labeling with ¹³C₂-glucosamine. | Revealed differences in sialylation and branching efficiency between cell lines, linking it to metabolic flow. | nih.gov |
| Glucose Allocation to Glycans | Stable isotope tracing combined with metabolomics to quantify ¹³C-labeled monosaccharides in membrane glycans. | Enables direct measurement of glucose routing into monosaccharide synthesis and cell membrane glycan production. | biorxiv.org |
| Monitoring Glycan Turnover | Analysis of mass shifts in isotopomers of specific N- and O-glycans over time. | The resulting isotopomers of each glycan reflect the turnover speed and synthesis rate of each glycan type. | nih.gov |
Interconnections with Central Carbon Metabolism
The metabolism of glucosamine is not isolated but is deeply integrated with the central carbon metabolic network of the cell. This compound allows for precise tracing of these connections, revealing how the hexosamine biosynthesis pathway (HBP) communicates with and influences glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the synthesis of macromolecules like amino acids and lipids.
The HBP directly branches off from glycolysis, utilizing the glycolytic intermediate fructose-6-phosphate as a primary substrate. nih.govebi.ac.uk Typically, about 2-5% of the total glucose that enters a cell is shunted into the HBP. nih.govresearchgate.net This metabolic branch point represents a critical regulatory node. The activity of the HBP and glycolysis can be competitive; for instance, downregulation of glycolysis has been shown to upregulate the HBP. nih.gov
The end product of the HBP, UDP-GlcNAc, is the substrate for O-GlcNAcylation, a post-translational modification that can regulate the activity of numerous intracellular proteins, including glycolytic enzymes. nih.gov For example, the O-GlcNAcylation of phosphofructokinase 1 (PFK1), a key glycolytic enzyme, inhibits its activity. This inhibition can reroute the flux of glucose away from the latter stages of glycolysis and towards the pentose phosphate pathway. nih.gov By using this compound, researchers can stimulate the HBP and trace the downstream effects of increased O-GlcNAcylation on the ¹³C labeling patterns of glycolytic and PPP intermediates, thereby quantifying the extent of this metabolic cross-talk.
The carbon backbone of this compound can be traced as it is metabolized and integrated into other major biosynthetic pathways. While glucosamine itself is primarily channeled into the HBP, its constituent atoms can enter the central carbon pool and contribute to the synthesis of amino acids and lipids.
The synthesis of UDP-GlcNAc requires not only glucose and glutamine but also Acetyl-CoA for the acetylation of glucosamine-6-phosphate. nih.gov Acetyl-CoA is a central metabolite that serves as a primary building block for de novo lipogenesis (DNL). Studies have shown that glucosamine can promote lipid accumulation in macrophages by increasing the expression of lipogenic genes. nih.gov By tracing the ¹³C label from glucosamine, it is possible to determine the extent to which its carbon atoms are incorporated into fatty acids.
Furthermore, intermediates of glycolysis and the TCA cycle, which are interconnected with the HBP, serve as the carbon skeletons for the synthesis of non-essential amino acids. researchgate.net For example, the glycolytic intermediate 3-phosphoglycerate (B1209933) is a precursor for serine synthesis, while the TCA cycle intermediate α-ketoglutarate is the precursor for glutamate. researchgate.net Isotope tracing studies have demonstrated that the carbon from tracers like ¹³C-glucose can be incorporated into various amino acids. mdpi.com By analyzing the mass isotopologue distribution in amino acids following administration of this compound, researchers can map the flow of carbon from the hexosamine pathway into amino acid pools, revealing the metabolic fate of glucosamine beyond glycosylation. nih.gov
Enzymatic Activity and Regulation Studies
Stable isotope tracers like this compound provide a dynamic way to assess enzyme activity within intact cellular systems. By monitoring the conversion of the labeled substrate into its products, researchers can gain insights into the regulation and kinetics of key enzymes in the HBP.
Glucosamine-6-phosphate synthase, officially known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is the first and rate-limiting enzyme of the hexosamine biosynthesis pathway. ebi.ac.uknih.gov It catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6-P). nih.gov The activity of GFAT is a critical determinant of the total flux through the HBP.
Table 2: Key Enzymes in the Hexosamine Biosynthesis Pathway
| Enzyme | Abbreviation | Catalyzed Reaction | Regulatory Role | Citation |
|---|---|---|---|---|
| Glucosamine-6-Phosphate Synthase | GFAT / GlmS | Fructose-6-P + Glutamine → Glucosamine-6-P + Glutamate | Rate-limiting step of the HBP; subject to feedback inhibition by UDP-GlcNAc. | ebi.ac.ukresearchgate.net |
| Glycosyltransferases | - | UDP-GlcNAc + Acceptor → GlcNAc-Acceptor + UDP | Catalyze the transfer of GlcNAc to proteins and lipids, building glycan structures. | nih.gov |
Glycosyltransferases are a large family of enzymes that use nucleotide sugars like UDP-GlcNAc to synthesize glycans on proteins and lipids. nih.gov Hexosaminidases, conversely, are enzymes that cleave hexosamine residues from these glycoconjugates, playing a role in glycan processing and turnover. The activities of these two enzyme classes determine the final structure and abundance of cellular glycans.
This compound is a superb substrate for studying the integrated activity of these enzymes in living cells. Following its conversion to ¹³C-UDP-GlcNAc, the labeled monosaccharide is incorporated into glycans by various glycosyltransferases. nih.gov By isolating specific glycoproteins or total cell glycans and analyzing their mass spectra, the rate of ¹³C incorporation can be measured. This provides a direct readout of the cumulative glycosyltransferase activity responsible for synthesizing those particular glycans. nih.gov This method allows researchers to see how different physiological conditions or stimuli affect the efficiency of glycosylation. nih.gov
Similarly, the rate of loss of the ¹³C label from pre-labeled glycans can be monitored to assess the rate of glycan turnover, which is mediated by hexosaminidases and other glycosidases. This "pulse-chase" experimental design, enabled by the stable isotope label, offers a powerful method for studying the dynamics of glycan remodeling without relying on radioactive materials or artificial substrates often used in in vitro assays.
V. Applications in Cellular and Animal Model Systems for Mechanistic Research
In Vitro Cellular Metabolism Studies
In laboratory settings, D-[UL-13C6]Glucosamine Hydrochloride is utilized to investigate the metabolic activities of cultured cells, providing insights into how different cell types utilize this amino sugar.
Stable isotope tracing with compounds like this compound is a cornerstone of metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a cell. nih.gov By supplying cultured cells with this labeled glucosamine (B1671600), researchers can follow the 13C label as it is incorporated into various metabolic pathways.
In cancer cells, which often exhibit altered glucose and glutamine metabolism, this compound can be used to probe the hexosamine biosynthesis pathway (HBP). nih.gov This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation, which plays a role in cancer cell signaling and survival. nih.gov By measuring the enrichment of 13C in UDP-GlcNAc and other downstream metabolites, researchers can determine the flux through the HBP and how it is altered in cancer.
Similarly, in fibroblasts, this tracer can be used to understand the synthesis of extracellular matrix components. A study on cultured dermal fibroblasts showed that glucosamine, in combination with Polideoxirybonucleotide (PDRN), could inhibit the gene expression of matrix metalloproteinase 13 (MMP13), an enzyme involved in collagen degradation. nih.gov Using this compound in such a system would allow for direct measurement of its contribution to the synthesis of glycosaminoglycans and other matrix molecules.
In endothelial cells, the HBP is implicated in vascular function and dysfunction. nih.gov Studies have shown that glucosamine can affect endothelial cell survival signals. nih.gov By tracing the metabolism of this compound, it is possible to quantify how endothelial cells utilize glucosamine and how this contributes to processes like angiogenesis under normal and pathological conditions.
This compound allows for the detailed investigation of how cells partition this nutrient between different metabolic fates. Once inside the cell, glucosamine is phosphorylated to glucosamine-6-phosphate, which can then enter the HBP. The 13C label from the tracer can be tracked to determine the relative rates of its incorporation into glycoproteins, glycolipids, and other macromolecules.
This is particularly relevant in understanding the competition between different metabolic pathways for shared substrates. For example, the HBP begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. By using a combination of 13C-labeled glucose and this compound, researchers can dissect the relative contributions of glucose and glucosamine to the HBP and assess how this partitioning changes under different cellular conditions.
A hallmark of many diseases, including cancer, is the reprogramming of cellular metabolism. mit.edu Cancer cells, for instance, often exhibit increased glucose uptake and aerobic glycolysis, a phenomenon known as the Warburg effect. The HBP is also frequently upregulated in cancer. This compound is an invaluable tool for studying this reprogramming.
By comparing the metabolic flux maps of healthy cells to those of cancer cells cultured with the tracer, researchers can identify specific enzymatic steps or pathways that are altered. For example, an increase in the incorporation of 13C from this compound into UDP-GlcNAc would indicate an upregulation of the HBP, a potential target for therapeutic intervention. nih.gov
Similarly, under conditions of metabolic stress, such as hypoxia or nutrient deprivation, cells must adapt their metabolic processes to survive. Tracing studies with this compound can reveal how these stressors impact the HBP and glycosylation, providing insights into the adaptive mechanisms of cells.
In Vivo Studies in Non-Human Animal Models
The use of this compound in animal models allows for the study of glucosamine metabolism in the context of a whole organism, providing a more systemic understanding of its physiological roles.
Following administration of this compound to an animal model, the distribution and incorporation of the 13C label can be measured in various organs and tissues. This provides a snapshot of which tissues are major consumers of glucosamine and how they metabolize it.
A study using 13C-labeled glucosamine hydrochloride in a dog model provided definitive evidence that orally administered glucosamine can be incorporated into joint cartilage. nih.gov The study also analyzed the distribution of the 13C label in other tissues, finding the highest percentage, as expected, in the liver. nih.gov This demonstrates the liver's central role in processing orally ingested glucosamine.
| Tissue | 13C Percentage Increase over Control (Dog 1, 2 weeks) | 13C Percentage Increase over Control (Dog 2, 3 weeks) |
|---|---|---|
| Articular Cartilage | 2.3% | 1.6% |
| Liver | Highest percentage among other tissues tested | |
| Spleen | Less than articular cartilage | |
| Heart | Less than articular cartilage | |
| Kidney | Less than articular cartilage | |
| Skin | Less than articular cartilage | |
| Skeletal Muscle | Less than articular cartilage | |
| Lung | Less than articular cartilage | |
| Costal Cartilage | Less than articular cartilage |
In the brain, while glucose is the primary energy source, other substrates can also be utilized. nih.gov Studies using other 13C-labeled compounds have shown the feasibility of tracking cerebral metabolism in vivo. nih.govnih.gov this compound could be used in a similar manner to investigate the extent to which glucosamine crosses the blood-brain barrier and is metabolized by brain cells, which may have implications for neurodegenerative diseases. A recent study has suggested that glucosamine may enhance learning and memory functions by promoting the production of Fibroblast Growth Factor 21 in the brain. mdpi.com
Animal models of disease, such as diet-induced obesity or diabetes, can be used to investigate how systemic metabolic perturbations affect glucosamine metabolism. By administering this compound to these models and comparing them to healthy controls, researchers can identify changes in the whole-body distribution and tissue-specific metabolism of glucosamine.
For example, in a model of diabetes, where glucose metabolism is impaired, the utilization of glucosamine via the HBP may be altered. Tracing studies could quantify these changes in key metabolic organs like the liver and adipose tissue, providing a deeper understanding of the metabolic consequences of the disease.
Studying Biomarker Formation and Turnover in Animal Systems
The use of this compound as a stable isotope tracer in animal models provides a powerful method for directly investigating the in vivo dynamics of biomarker formation and turnover. kuleuven.beresearchgate.net By replacing the naturally abundant ¹²C atoms with the heavier ¹³C isotope, this compound allows researchers to track the metabolic fate of glucosamine as it is incorporated into complex macromolecules. nih.govfrontiersin.org This approach offers quantitative insights into the synthesis and degradation rates of key biomarkers, particularly glycoproteins and glycosaminoglycans (GAGs), which are integral to tissue structure and function. nih.govresearchgate.net
Detailed research in canine models has provided definitive evidence that orally administered glucosamine is bioavailable to joint tissues and actively incorporated into articular cartilage. nih.govresearchgate.net In these studies, dogs were administered ¹³C-labeled glucosamine hydrochloride, and tissues were later analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the isotopic label. researchgate.net The results demonstrated a significant increase in the ¹³C content within the articular cartilage of treated animals compared to controls, confirming that exogenous glucosamine traverses the digestive tract and is utilized by chondrocytes for biosynthesis. nih.govresearchgate.net
The highest concentration of the ¹³C label was found in the liver, which is expected due to its central role in metabolism. researchgate.net Notably, the level of ¹³C enrichment in articular cartilage was higher than in other tissues such as the spleen, heart, kidney, skin, and skeletal muscle, indicating a degree of tropism toward GAG-rich tissues. nih.govresearchgate.net
| Animal Subject | Tissue Analyzed | Key Finding | Quantitative Result (vs. Control) |
|---|---|---|---|
| Dog 1 | Articular Cartilage | Increased ¹³C Incorporation | +2.3% |
| Dog 2 | Articular Cartilage | Increased ¹³C Incorporation | +1.6% |
| Both Subjects | Liver | Highest ¹³C Concentration | Data not quantified vs. cartilage |
| Both Subjects | Spleen, Heart, Kidney, Skin, etc. | Lower ¹³C Concentration | Less than articular cartilage |
Further studies using isotopically labeled glucosamine in rat models have demonstrated its incorporation into systemic biomarkers. nih.gov Following injection of [1-¹⁴C]glucosamine, a significant portion of the radioactive label was incorporated into plasma proteins. nih.gov Since many plasma proteins are glycosylated, this finding illustrates how the tracer can be used to monitor the synthesis and turnover of these circulating biomarkers. The metabolic fate of the tracer was distributed among incorporation into proteins, expiration as carbon dioxide, and excretion, highlighting the various metabolic pathways glucosamine enters. nih.gov
| Metabolic Fate | Percentage of Administered Isotopic Label |
|---|---|
| Incorporation into Plasma Proteins | 12.7% |
| Expired as Carbon Dioxide | 19.7% |
| Excreted in Urine | 26.3% |
By enabling the precise tracking and quantification of glucosamine's contribution to macromolecular synthesis, this compound is an invaluable tool for elucidating the kinetics of biomarker metabolism in whole-animal systems. This methodology allows for a dynamic understanding of how factors like age, disease, or therapeutic interventions affect the health and turnover of crucial tissues.
Vi. Methodological Advancements and Future Directions in Isotopic Tracer Studies
Development of Computational Models for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of 13C-labeled substrates, such as D-[UL-13C6]Glucosamine Hydrochloride, provides detailed information on the flow of carbon atoms through metabolic pathways. nih.govresearchgate.net Computational models are essential for interpreting the complex data generated from these experiments and translating them into meaningful metabolic fluxes. researchgate.netunt.edu These models are continuously refined with experimental data, which improves their accuracy and predictive capabilities. researchgate.net
A critical step in 13C-MFA is the deconvolution of mass isotopologue distributions obtained from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This process corrects for the natural abundance of isotopes and separates the contribution of the labeled tracer from the unlabeled metabolites. Several software tools and algorithms have been developed to automate and improve the accuracy of this process.
One such tool is MAIMS (Metabolic Tracer Analysis through the Deconvolution of 13C Mass Isotopologue Profiles of Large Composite Metabolites) , a Python-based script that can determine the individual contributions of specifically labeled molecular subunits to larger composite metabolites. researchgate.net For instance, when cells are supplied with U-13C-glucose, MAIMS can elucidate the activity of various metabolic pathways. researchgate.net Other notable software includes FluxFix , a web-based tool for isotopologue normalization that is platform-agnostic and does not require programming skills. d-nb.info A comparison of features for various flux analysis software is provided in the table below.
| Software Tool | Primary Function | Key Features |
|---|---|---|
| MAIMS | Deconvolution of 13C mass isotopologue profiles of large composite metabolites. researchgate.net | Open-source Python script, sensitive for measuring specific pathway activities. researchgate.net |
| FluxFix | Web-based isotopologue normalization calculator. d-nb.info | Platform-agnostic, compatible with spreadsheet applications, no programming skills required. d-nb.info |
| IsoCor | Correction of raw mass spectrometric data for natural isotope abundances. | Desktop application with Python dependencies. d-nb.info |
| OpenFLUX | Modeling software for 13C-based metabolic flux analysis. ucdavis.edu | Publicly available software package. researchgate.net |
| FiatFlux | Software for metabolic flux analysis from 13C-glucose experiments. ucdavis.edu | Publicly available software package. researchgate.net |
To gain a comprehensive, systems-level understanding of cellular metabolism, it is increasingly important to integrate data from various "omics" platforms—such as transcriptomics, proteomics, and metabolomics—with 13C-MFA data. unt.edunih.gov This integrative approach allows researchers to connect metabolic fluxes with the underlying regulatory networks of genes and proteins. mdpi.com
For example, by combining metabolic flux data with genome-scale metabolic network models (GSMRs), researchers can predict the biological significance of specific metabolic fluxes. hilarispublisher.com Methods have been developed to integrate transcriptomics data into these models using Gene-Protein-Reaction (GPR) associations. nih.gov The integration of these diverse datasets can reveal insights that would not be apparent from a single omics approach, leading to the identification of novel interactions, pathways, and regulatory mechanisms. mdpi.com
Strategies for Enhancing Detection Sensitivity and Specificity in Tracer Experiments
The accuracy and reliability of isotopic tracer studies heavily depend on the sensitivity and specificity of the analytical methods used to detect and quantify labeled metabolites. Several strategies are employed to enhance these aspects of tracer experiments.
Proper sample preparation is crucial for obtaining high-quality data. For compounds like glucosamine (B1671600) that may lack a suitable chromophore or fluorophore for direct optical detection, derivatization is often necessary to improve detectability. oup.com Common derivatization reagents for glucosamine include o-phthalaldehyde (B127526) (OPA) with 3-mercaptopropionic acid (MPA), phenylisothiocyanate (PITC), and N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su). oup.comnih.gov
The derivatization process itself must be carefully optimized. For instance, in the pre-column derivatization of glucosamine with OPA/3-MPA, the reaction is typically carried out in a borate (B1201080) buffer at a specific pH and temperature for a set duration to ensure complete and reproducible derivatization. nih.gov Similarly, when using FMOC-Cl, the pH, time, and temperature of the derivatization reaction are critical parameters that need to be optimized. tandfonline.com
The following table outlines common derivatization reagents for glucosamine and their typical reaction conditions.
| Derivatization Reagent | Typical Reaction Conditions | Detection Method |
|---|---|---|
| o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) | pH 9.3, 25°C for 15 minutes. nih.gov | LC-MS/MS. nih.gov |
| N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su) | Sonication at 50°C for 30 minutes. nih.gov | HPLC. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Borate buffer (pH 9.5), 15 minutes at 65°C. tandfonline.com | Liquid Chromatography. tandfonline.com |
| phenylisothiocyanate (PITC) | 60°C for 120 minutes. oup.com | LC with fluorescence detection. oup.com |
Technological advancements in analytical instrumentation have significantly improved the sensitivity and specificity of isotopic tracing experiments. High-resolution mass spectrometry (HRMS), such as that available on hybrid quadrupole-Orbitrap instruments, offers resolving power exceeding 200,000. escholarship.org This allows for greater analytical specificity and the ability to differentiate between isotopes like 13C and 15N, which can be challenging with traditional triple quadrupole instruments. escholarship.org
In the realm of NMR spectroscopy, new techniques are being developed to enhance the detection of 13C-labeled compounds. For example, the 13C version of DREAMTIME (Designed Refocused Excitation And Mixing for Targets In Vivo and Mixture Elucidation) NMR allows for the selective detection of specific compounds of interest in a complex mixture, thereby reducing spectral overlap and increasing signal intensity. nih.gov Another approach involves the chemoselective derivatization of carboxyl groups with 15N-cholamine, which enables the sensitive detection of 13C enrichment at the carboxylate and adjacent carbons via 1H{15N}-HSQC experiments. nih.gov
Novel Applications and Expanding Research Frontiers
The application of this compound and other isotopic tracers is continually expanding into new research areas. One emerging application is in the study of aberrant cell membrane glycans in cancer. biorxiv.org By tracing the incorporation of 13C from labeled glucose into monosaccharides of cell-membrane glycans, researchers can gain insights into the metabolic reprogramming that occurs in cancer cells. biorxiv.org
Furthermore, novel derivatives of D-glucosamine are being synthesized and explored for various applications. For instance, 3-deoxy-3-thio derivatives of D-glucosamine have been developed and tested as ligands for enantioselective additions in organic synthesis. mdpi.com Additionally, 99mTc-labeled glucosamine derivatives are being investigated as promising tumor imaging agents in nuclear medicine. acs.org These expanding frontiers highlight the versatility of glucosamine as a molecular scaffold and the power of isotopic labeling to probe its diverse biological roles.
Studying Glycan–Protein Interactions and Conformational Dynamics
The incorporation of this compound into cellular pathways provides a robust method for labeling glycan structures. As a cell-permeable molecule, it is readily taken up by cells and metabolically converted into other essential amino sugars, such as N-acetylglucosamine. rsc.org This process effectively introduces the 13C isotope into the glycan portions of glycoproteins, enabling detailed structural and dynamic studies that would otherwise be challenging due to the inherent complexity and heterogeneity of glycosylation. rsc.org
Stable isotope labeling is a cornerstone for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to probe the subtle and transient interactions between glycans and proteins. researchgate.net These interactions are fundamental to a vast array of biological recognition events. The presence of the 13C label allows researchers to selectively observe the glycan's signals, filtering them out from the overwhelming signals of the much larger protein component. rsc.org
This approach has been instrumental in elucidating the three-dimensional structures of glycoproteins and understanding their conformational dynamics. For instance, NMR studies on glycoproteins with 13C-labeled glycans can reveal close contacts between specific sugar residues and the protein surface. One study demonstrated that the N-acetyl-D-glucosamine residue attached to a specific asparagine was in close contact with the protein, with its N-acetyl group situated in a hydrophobic pocket on the protein's surface. nih.gov This level of detail is critical for understanding how glycan modifications can influence protein folding, stability, and function.
Future advancements in this area are focused on developing more sophisticated labeling strategies and combining isotopic tracing with other biophysical techniques. The goal is to create a more dynamic and comprehensive picture of how glycoproteins move and interact in their native environment, which is key to deciphering their roles in cellular communication and recognition.
Table 1: Application of 13C-labeled Glucosamine in Biophysical Studies of Glycoproteins This table is interactive. You can sort and filter the data.
| Analytical Technique | Information Gained with D-[UL-13C6]Glucosamine HCl | Research Focus |
|---|---|---|
| NMR Spectroscopy | High-resolution 3D structure of the glycan moiety | Conformational analysis |
| NMR Spectroscopy | Identification of glycan-protein contact points | Interaction mapping |
| Mass Spectrometry | Quantitative analysis of site-specific glycosylation | Glycoproteomics |
| NMR Spectroscopy | Dynamics and flexibility of glycan chains | Molecular motion |
Exploring the Role of Hexosamine Metabolism in Cellular Signaling Pathways
This compound serves as a precise tracer for investigating the hexosamine biosynthetic pathway (HBP). This pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). mdpi.comfrontiersin.org UDP-GlcNAc is the essential substrate for two major forms of protein glycosylation: N-linked glycosylation of proteins entering the secretory pathway and O-linked N-acetylglucosamine (O-GlcNAc) modification of numerous nuclear and cytoplasmic proteins. nih.govresearchwithrutgers.com
By introducing this compound, researchers can trace the flow of carbon atoms through the HBP and into these vital post-translational modifications. nih.gov Glucosamine enters the HBP after being phosphorylated by hexokinase, bypassing the pathway's rate-limiting enzyme, GFAT. frontiersin.orgnih.gov This allows for the specific investigation of the downstream effects of HBP activation.
The HBP acts as a cellular nutrient sensor, linking nutrient availability to signaling networks that control cell growth, survival, and function. researchwithrutgers.comnih.gov The O-GlcNAc modification, in particular, is a dynamic regulatory mechanism, often competing with phosphorylation to control the activity of key signaling proteins, transcription factors, and enzymes. frontiersin.org Using 13C-labeled glucosamine, studies can quantify the flux through the HBP under different metabolic conditions and determine how this flux impacts O-GlcNAcylation and subsequent signaling events. For example, tracing the 13C label can reveal how nutrient excess leads to increased HBP flux and altered O-GlcNAc signaling, providing a mechanistic link between metabolism and cellular regulation. nih.gov
Future directions in this research involve the use of advanced mass spectrometry-based techniques to perform stable isotope tracing analysis at the cellular and subcellular level. nih.gov This will help to unravel the complex compartmentalization of metabolic pathways and provide a more detailed understanding of how the HBP and O-GlcNAc signaling are regulated in specific cellular contexts and how they contribute to cellular homeostasis. nih.gov
Table 2: Key Metabolites and Enzymes in the Hexosamine Biosynthetic Pathway Traced by this compound This table is interactive. You can sort and filter the data.
| Compound/Enzyme | Role in Pathway | Direct/Indirect Labeling |
|---|---|---|
| Glucosamine-6-phosphate | Entry point for glucosamine into HBP | Direct |
| N-acetylglucosamine-6-phosphate | Intermediate metabolite | Direct |
| N-acetylglucosamine-1-phosphate | Intermediate metabolite | Direct |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Final product of HBP, donor for glycosylation | Direct |
| O-GlcNAc Transferase (OGT) | Enzyme that adds O-GlcNAc to proteins | Indirect (uses labeled UDP-GlcNAc) |
| GFAT | Rate-limiting enzyme of de novo HBP (bypassed by Glucosamine) | Not applicable |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing D-[UL-13C6]Glucosamine Hydrochloride from chitin sources?
Methodological Answer: Synthesis involves hydrolyzing chitin (e.g., from horseshoe crab shells) using HCl at varying concentrations (7–14%) under controlled conditions (90°C for 4 hours) . Post-hydrolysis, characterization via Fourier transform-infrared (FT-IR) spectroscopy is critical:
Q. How should researchers prepare standardized solutions of this compound for HPLC or USP compliance?
Methodological Answer:
-
Standard Solution Preparation : Accurately weigh ~187.5 mg of the compound, dissolve in 25 mL of diluent (e.g., water or phosphate buffer), and dilute to 50 mL. Mechanical shaking for 5 minutes ensures homogeneity .
-
Chromatographic Validation : Follow USP protocols for mobile phase preparation (phosphate buffer) and system suitability testing. Calculate purity using the formula:
where = concentration, = sample weight, and = peak response ratios .
Advanced Research Questions
Q. How can this compound be optimized as an internal standard in metabolic flux analysis?
Methodological Answer:
- Isotopic Tracer Design : Use final concentrations of 10–30 nM in biological matrices (e.g., plasma or environmental samples like lake water). Triplicate samples amended with the compound should be compared to unlabeled controls to assess 13C incorporation rates .
- Data Normalization : Calculate atom% excess 13C using mass spectrometry, ensuring corrections for natural isotope abundance. For example, in human plasma studies, baseline glucosamine levels must be subtracted to isolate tracer-derived signals .
Q. How can researchers address contradictory data in glucosamine uptake studies when comparing isotopic variants (e.g., 13C6 vs. 15N labels)?
Methodological Answer:
- Structural Impact Analysis : The hydrochloride group in this compound enhances solubility and absorption compared to sulfate forms, which may influence tracer kinetics .
- Experimental Controls : Include parallel experiments with D-[1-13C;15N]Glucosamine Hydrochloride to isolate isotopic interference. Use LC-MS/MS to distinguish between labeled species and validate cross-talk thresholds .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to datasets to identify confounding variables such as pH or matrix effects in environmental samples .
Q. What safety and handling protocols are critical for experimental reproducibility with this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (tested for permeability) and lab coats. While eye protection is not explicitly mandated, avoid inhalation/ingestion risks during weighing .
- Storage Conditions : Store in a dry, locked environment at room temperature. Avoid incompatible materials (e.g., strong oxidizers) to prevent decomposition .
- Waste Disposal : Dispose via approved chemical waste facilities, adhering to OSHA and EPA guidelines for labeled compounds .
Tables for Key Methodological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
